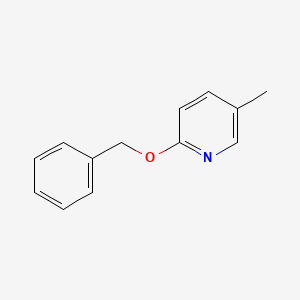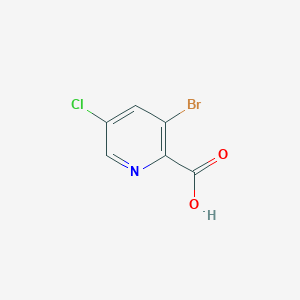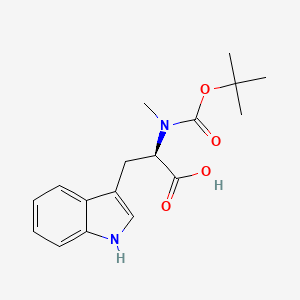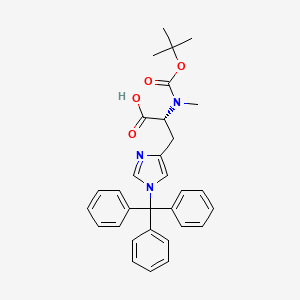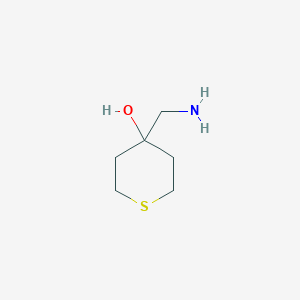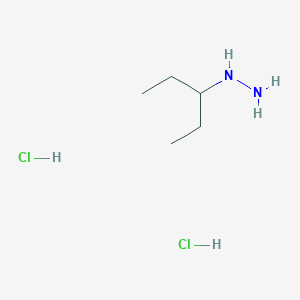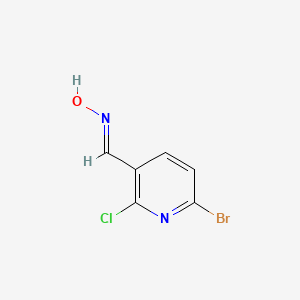
6-Bromo-2-chloronicotinaldehyde oxime
説明
“6-Bromo-2-chloronicotinaldehyde oxime” is a chemical compound that is part of the Halogenated Heterocycles and Heterocyclic Building Blocks .
Molecular Structure Analysis
The empirical formula of this compound is C6H4BrClN2O .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 235.47 .科学的研究の応用
1. Synthesis of Tritium Labelled Oximes
6-Bromo-2-chloronicotinaldehyde oxime has been utilized in the synthesis of tritium-labelled oximes like 2‐pyridine aldoxime methiodide (2‐PAM) and 1‐(2‐hydroxyiminomethylpyridinium)‐1‐(4‐carboxyamidopyridinium)dimethylether dichloride (HI‐6). These compounds, with high specific activity, are significant in radiochemical purity and have applications in various scientific fields (Balan, Barness, & Amitai, 1993).
2. Facile One-pot Synthesis of Chiral Oxime Ether
This chemical has been part of a novel three-component reaction yielding chiral oxime ethers. Such compounds are crucial in the synthesis and study of chiral chelate compounds and have a wide range of applications due to their unique structure and presence of a nitrogen atom (Yin, 2007).
3. Role in Nucleophilic Substitution Reactions
This compound is involved in nucleophilic displacement reactions of compounds like 6-halo-pentafulvenes. Understanding these reactions is vital for advancements in chemical synthesis and organic chemistry (Krimmer, Stowasser, & Hafner, 1982).
4. Oxidation and Cyclisation Reactions
It plays a role in oxidative chlorination and bromination reactions, leading to various substitution products. These reactions are important for the development of new compounds with potential applications in material science and pharmacology (Supsana et al., 2001).
5. Bioconjugation in Vaccine Development
Oximes, including derivatives of this compound, are used in bioconjugation for vaccine development. This application is crucial for creating efficient and stable vaccine formulations (Lees, Sen, & López-Acosta, 2006).
Safety and Hazards
生化学分析
Biochemical Properties
6-Bromo-2-chloronicotinaldehyde oxime plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to the modulation of enzyme activity, affecting the overall oxidative state of the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, this compound can induce changes in gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in their structure and function . This binding can result in the inhibition or activation of certain enzymes, depending on the context. For example, this compound has been found to inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary depending on the concentration and exposure duration. In vivo studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defense mechanisms and improve cellular function . At higher doses, it can induce toxic effects, such as increased oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range results in optimal benefits, while exceeding this range leads to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism . It can affect metabolic flux by modulating the activity of key enzymes, such as superoxide dismutase and catalase . Additionally, this compound can influence metabolite levels, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins . This localization can affect its accumulation and activity, influencing its overall effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function . It has been found to localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular processes . Additionally, the compound can be directed to specific organelles, such as mitochondria, through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function .
特性
IUPAC Name |
N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIXMTXOUWODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=NO)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230498 | |
| Record name | 3-Pyridinecarboxaldehyde, 6-bromo-2-chloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-25-3 | |
| Record name | 3-Pyridinecarboxaldehyde, 6-bromo-2-chloro-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 6-bromo-2-chloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)
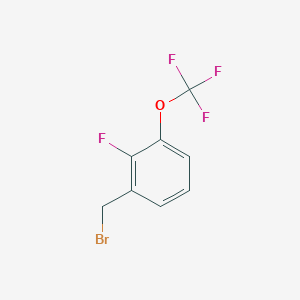
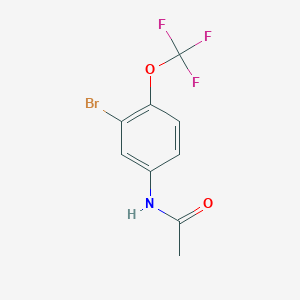
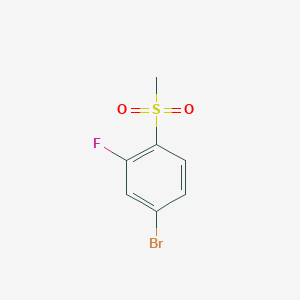
![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)
